N-Methylaniline N-glucuronide

Übersicht

Beschreibung

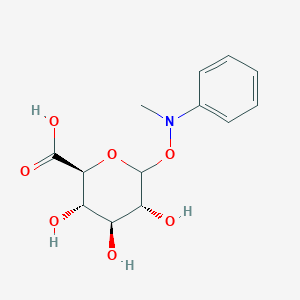

N-Methylaniline N-glucuronide: is a conjugated metabolite of N-methylaniline, which is an aniline derivative. This compound is formed through the glucuronidation process, where N-methylaniline is conjugated with glucuronic acid. This process is a common phase II metabolic reaction in the body, aiding in the detoxification and excretion of xenobiotics and endogenous substances.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-methylaniline N-glucuronide typically involves the enzymatic reaction of N-methylaniline with uridine diphosphate glucuronic acid (UDPGA) in the presence of the enzyme UDP-glucuronosyltransferase. This reaction occurs under mild conditions, usually at physiological pH and temperature.

Industrial Production Methods: Industrial production of this compound is not common due to its primary role as a metabolic intermediate. in a laboratory setting, it can be synthesized using recombinant enzymes or liver microsomes that contain UDP-glucuronosyltransferase.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: N-methylaniline can undergo oxidation to form N-methyl-p-benzoquinone imine, which can further react with nucleophiles.

Reduction: Reduction of N-methylaniline is less common but can occur under specific conditions.

Substitution: N-methylaniline can undergo electrophilic substitution reactions, particularly at the para position relative to the amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Electrophilic reagents like nitronium ions or halogens are commonly used.

Major Products:

Oxidation: N-methyl-p-benzoquinone imine.

Reduction: N-methylaniline derivatives with reduced functional groups.

Substitution: Various substituted N-methylaniline derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Metabolic Pathway Studies

N-Methylaniline N-glucuronide is extensively used to investigate the metabolic pathways of drugs and xenobiotics. It serves as a model compound for understanding the role of UDP-glucuronosyltransferase (UGT) enzymes in drug metabolism. These enzymes are crucial for the conjugation of drugs with glucuronic acid, facilitating their excretion and detoxification in the body .

Pharmacokinetic Studies

In pharmacokinetics, this compound is utilized to study the absorption, distribution, metabolism, and excretion (ADME) profiles of various compounds. Its formation from N-methylaniline illustrates how drugs can be metabolized into less toxic forms for elimination from the body. This understanding aids in optimizing drug design to enhance therapeutic efficacy while minimizing toxicity.

Toxicology Assessments

The compound plays a vital role in toxicological studies, particularly in assessing the safety and potential health risks associated with exposure to aniline derivatives. Research has shown that N-methylaniline can lead to adverse effects such as methemoglobinemia; thus, understanding its glucuronidation helps evaluate its detoxification mechanisms and potential toxic effects .

Glucuronidation in Drug Metabolism

A study highlighted the significance of glucuronidation in drug metabolism by examining various UGT isoforms' activities on different substrates, including N-methylaniline. The findings revealed that certain UGTs exhibited high affinity for this compound, underscoring its importance in metabolic pathways associated with drug clearance from the body .

Environmental Impact Assessments

Research has also focused on the environmental fate of aniline derivatives, including this compound. Understanding how these compounds degrade and their potential toxicity to aquatic life is crucial for risk assessments related to industrial discharges and environmental contamination .

Comparative Analysis of Related Compounds

| Compound | Role in Metabolism | UGT Involvement | Toxicity Potential |

|---|---|---|---|

| N-Methylaniline | Precursor to glucuronides | UGT1A6, UGT1A10 | Moderate (methemoglobinemia risk) |

| N,N-Dimethylaniline | Similar metabolic pathways | Limited | Higher toxicity potential |

| Aniline | Basic aromatic amine | Various UGTs | Moderate |

Wirkmechanismus

Mechanism: N-methylaniline N-glucuronide is formed through the action of UDP-glucuronosyltransferase, which catalyzes the transfer of glucuronic acid from UDPGA to N-methylaniline. This conjugation increases the water solubility of N-methylaniline, facilitating its excretion from the body.

Molecular Targets and Pathways: The primary molecular target is the enzyme UDP-glucuronosyltransferase. The pathway involves the conjugation of N-methylaniline with glucuronic acid, followed by excretion via the kidneys.

Vergleich Mit ähnlichen Verbindungen

N-Methylaniline: The parent compound, which undergoes glucuronidation to form N-methylaniline N-glucuronide.

N,N-Dimethylaniline: Another aniline derivative that can undergo similar metabolic processes.

Aniline: The simplest aromatic amine, which can also be glucuronidated.

Uniqueness: this compound is unique due to its specific formation through the glucuronidation of N-methylaniline. This process is crucial for the detoxification and excretion of N-methylaniline, highlighting the importance of phase II metabolism in the body.

Biologische Aktivität

N-Methylaniline N-glucuronide is a metabolite derived from the biotransformation of N,N-dimethylaniline (DMA) through the action of UDP-glucuronosyltransferases (UGTs). This compound plays a significant role in the detoxification pathways of aromatic amines, which are known for their potential toxicity and carcinogenicity. Understanding the biological activity of this compound is crucial for assessing its safety and implications in human health.

Metabolism and Formation

The metabolism of N,N-dimethylaniline involves several pathways, with N-glucuronidation being one of the major routes. Studies have shown that isolated rat hepatocytes incubated with DMA produced various metabolites, including N-methylaniline, aniline, and notably, this compound . The formation of this glucuronide was significantly influenced by the concentration of the substrate and the incubation time, indicating a robust metabolic pathway.

Table 1: Metabolic Pathways of N,N-Dimethylaniline

| Metabolite | Pathway | Enzyme Involved |

|---|---|---|

| N-Methylaniline | N-Demethylation | Cytochrome P450 |

| Aniline | Oxidative demethylation | Flavin-containing monooxygenases |

| This compound | Glucuronidation | UDP-glucuronosyltransferases (UGTs) |

Biological Activity

This compound is primarily characterized as a water-soluble metabolite that facilitates the excretion of potentially harmful compounds. The glucuronidation process generally renders substances less active pharmacologically, thus contributing to detoxification . However, the biological implications of this metabolite extend beyond mere detoxification.

Case Studies

- Carcinogenicity Assessment : Research indicates that exposure to alkylanilines, including DMA and its metabolites, could lead to genotoxic effects. Studies have demonstrated that these compounds can form DNA adducts in mammalian cells, suggesting a potential link to cancer development . The role of this compound in this context remains an area for further investigation.

- In Vitro Studies : In vitro studies using human liver microsomes have shown that UGT2B10 is particularly effective at catalyzing the glucuronidation of nicotine and potentially other amines like N-methylaniline. This highlights the importance of human-derived materials in understanding metabolic pathways relevant to drug development and safety assessments .

The mechanisms underlying the biological activity of this compound involve its interaction with various cellular pathways:

- Detoxification : The primary function is to conjugate with glucuronic acid, leading to increased solubility and facilitating renal excretion.

- Potential Genotoxicity : While glucuronidation typically reduces toxicity, there is evidence suggesting that some metabolites may still exert genotoxic effects under certain conditions, particularly when activated by phase I metabolic enzymes .

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(N-methylanilino)oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO7/c1-14(7-5-3-2-4-6-7)21-13-10(17)8(15)9(16)11(20-13)12(18)19/h2-6,8-11,13,15-17H,1H3,(H,18,19)/t8-,9-,10+,11-,13?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACCKVAFFPKLAN-NJMOVEGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C1=CC=CC=C1)OC2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00923649 | |

| Record name | 1-O-[Methyl(phenyl)amino]hexopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121054-06-6 | |

| Record name | N-Methylaniline N-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121054066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-[Methyl(phenyl)amino]hexopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.